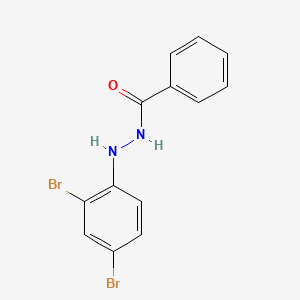
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of hydrazides, which are derivatives of hydrazine. This compound is characterized by the presence of a benzoic acid moiety attached to a 2,4-dibromophenyl group via a hydrazide linkage. Its molecular formula is C7H5Br2N2O, and it has various applications in scientific research and industry.
Preparation Methods
The synthesis of benzoic acid, 2-(2,4-dibromophenyl)hydrazide typically involves the reaction of 2,4-dibromobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,4-dibromobenzoyl chloride+hydrazine hydrate→benzoic acid, 2-(2,4-dibromophenyl)hydrazide+HCl
The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent .
Chemical Reactions Analysis
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The bromine atoms in the 2,4-dibromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Scientific Research Applications
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(2,4-dibromophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the bromine atoms can participate in halogen bonding, further influencing the compound’s activity. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide can be compared with other hydrazide derivatives, such as:
Benzoic acid, 2-(2,4-dichlorophenyl)hydrazide: Similar structure but with chlorine atoms instead of bromine.
Benzoic acid, 2-(2,4-difluorophenyl)hydrazide: Contains fluorine atoms instead of bromine.
Benzoic acid, 2-(2,4-diiodophenyl)hydrazide: Contains iodine atoms instead of bromine.
The presence of different halogen atoms can significantly influence the compound’s reactivity, biological activity, and physical properties .
Properties
CAS No. |
2516-45-2 |
|---|---|
Molecular Formula |
C13H10Br2N2O |
Molecular Weight |
370.04 g/mol |
IUPAC Name |
N'-(2,4-dibromophenyl)benzohydrazide |
InChI |
InChI=1S/C13H10Br2N2O/c14-10-6-7-12(11(15)8-10)16-17-13(18)9-4-2-1-3-5-9/h1-8,16H,(H,17,18) |
InChI Key |
VJLVLFDGRRLRMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















